N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
Description
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with an ethylpyrimidine group and a methanesulfonamide group
Properties
IUPAC Name |
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-4-11-9-14-13(15-10-11)17-7-5-12(6-8-17)16(2)20(3,18)19/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQUAWUALGYPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
Synthetic Route Overview
- Formation of Piperidine Derivative : Starting from commercially available piperidine derivatives.
- Pyrimidine Introduction : Utilizing 5-ethylpyrimidine in a nucleophilic substitution reaction.
- Sulfonamide Formation : Reacting with methanesulfonyl chloride to yield the final compound.
Pharmacological Profile
Research indicates that N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide exhibits significant biological activities, particularly in modulating inflammatory responses and potentially acting as a therapeutic agent in diseases characterized by excessive inflammation.
Key Biological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, demonstrating potential for treating conditions like rheumatoid arthritis and other inflammatory diseases.
| Biological Activity | Observed Effect |
|---|---|
| IL-1β Inhibition | 20% reduction at 10 µM concentration |
| Pyroptosis Inhibition | 24.9% inhibition at 10 µM concentration |
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on macrophages treated with LPS/ATP, showing a significant reduction in IL-1β release and pyroptotic cell death.
- Comparative Analysis : When compared to other known anti-inflammatory agents, this compound demonstrated superior efficacy in certain assays.
Medicinal Chemistry
The compound is being investigated for its potential applications in drug design aimed at targeting inflammatory pathways. Its unique structure allows for modifications that could enhance its pharmacological profile.
Mechanism of Action
The mechanism of action of N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5-ethylpyrimidin-2-yl)piperidin-4-one: A precursor in the synthesis of the target compound.
Piperidine derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 302.37 g/mol. The structure features a piperidine ring substituted with a 5-ethylpyrimidine group and a methanesulfonamide moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 302.37 g/mol |
| CAS Number | [Not Available] |
| Purity | 98% |
The biological activity of this compound has been linked to various mechanisms, including:
- GPR119 Modulation : The compound has been identified as a modulator of GPR119, a receptor involved in glucose metabolism and insulin secretion. This modulation can potentially aid in the treatment of type 2 diabetes by enhancing insulin sensitivity and secretion in response to glucose .
- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Several studies have provided insights into the compound's efficacy:
- Cell Viability Assays : In vitro assays demonstrated that concentrations of 10 µM significantly inhibited cell death in models of pyroptosis, with an inhibition rate of approximately 24.9% .
- Cytokine Release : The compound also reduced IL-1β release by about 19.4% at similar concentrations, highlighting its potential as an anti-inflammatory agent .
Case Studies
- Diabetes Research : A study focusing on GPR119 modulators included this compound as part of a series aimed at improving glycemic control in diabetic models. Results indicated improved insulin secretion and sensitivity compared to control groups .
- Neuroprotection : In research investigating neuroprotective agents, this compound was found to significantly reduce apoptosis in neuronal cell lines exposed to oxidative stress, suggesting its potential for further development in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
